Cas no 865614-88-6 (1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol)
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol
- F1580-0019
- 865614-88-6
- AKOS024608791
- 2-Propanol, 1,3-bis(4-chloro-3-methylphenoxy)-
- 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol
-
- Inchi: 1S/C17H18Cl2O3/c1-11-7-14(3-5-16(11)18)21-9-13(20)10-22-15-4-6-17(19)12(2)8-15/h3-8,13,20H,9-10H2,1-2H3
- InChI Key: FFRDZXWLEBQDEB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)OCC(COC1C=CC(=C(C)C=1)Cl)O
Computed Properties
- Exact Mass: 340.0632998g/mol
- Monoisotopic Mass: 340.0632998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.267±0.06 g/cm3(Predicted)
- Boiling Point: 487.0±40.0 °C(Predicted)
- pka: 13.20±0.20(Predicted)
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1580-0019-2μmol |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-5μmol |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-10μmol |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-20μmol |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-1mg |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-2mg |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-3mg |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-4mg |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-5mg |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1580-0019-10mg |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
865614-88-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol
Professional Introduction to 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol (CAS No. 865614-88-6)
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 865614-88-6, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The molecular structure of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol consists of a propan-2-ol backbone substituted with two phenoxy groups, each bearing a chlorine atom at the 4-position and a methyl group at the 3-position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation.
The compound's dual phenoxy substituents contribute to its versatility in chemical interactions, enabling it to participate in a wide range of synthetic transformations and biological assays. Recent studies have highlighted the compound's role in modulating enzymatic activities and signaling pathways, which are crucial for understanding disease mechanisms and developing targeted therapies. For instance, research has indicated that derivatives of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol exhibit inhibitory effects on certain kinases and phosphodiesterases, suggesting their potential use in treating inflammatory and metabolic disorders.
In the realm of drug discovery, the structural features of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol make it an attractive scaffold for designing novel therapeutic agents. The presence of chlorine atoms enhances electrophilicity, facilitating nucleophilic substitution reactions that can be leveraged to introduce additional functional groups. This flexibility allows chemists to tailor the compound's properties for specific biological targets. Moreover, computational modeling studies have shown that modifications to the phenoxy rings can significantly alter binding affinities and selectivity profiles, providing insights into optimizing drug-like characteristics.
The compound's relevance extends to agrochemical applications as well. Its structural motifs are reminiscent of established herbicides and fungicides, prompting investigations into its efficacy against plant pathogens and weeds. Preliminary field trials have demonstrated promising results when used as a component in formulations designed to enhance crop protection. The combination of its chemical stability and biological activity positions 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol as a compound with broad utility across multiple sectors.
From a synthetic chemistry perspective, the synthesis of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol presents intriguing challenges due to the need for precise regioselectivity during phenoxy ring formation. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These advancements not only facilitate the production of this compound but also contribute to the broader arsenal of synthetic techniques available to researchers.
The pharmacokinetic properties of derivatives derived from 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol are another area of active investigation. Studies have focused on optimizing absorption, distribution, metabolism, excretion (ADME) profiles to enhance therapeutic efficacy while minimizing side effects. The compound's lipophilic nature suggests potential for oral administration, but further research is needed to fully elucidate its pharmacokinetic behavior in vivo.
In conclusion, 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol, with its CAS number 865614-88-6, represents a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications ranging from enzyme inhibition to crop protection. As research continues to uncover new possibilities for this compound and its derivatives, its importance in advancing scientific understanding and therapeutic development is likely to grow.
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